Tert-butyl 4-oxoazocane-1-carboxylate
Overview
Description
Tert-butyl 4-oxoazocane-1-carboxylate is a chemical compound with the CAS Number: 1803599-91-8 . It has a molecular weight of 227.3 and its IUPAC name is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 . The molecule contains a total of 37 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 eight-membered ring .Scientific Research Applications
Synthesis and Intermediates
Tert-butyl 4-oxoazocane-1-carboxylate and related compounds play a crucial role as intermediates in the synthesis of various molecules, including those with potential anticancer properties. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, demonstrating its significance in the development of novel therapeutics (Zhang et al., 2018).
Chiral Auxiliary Applications
Compounds similar to this compound have been used as chiral auxiliaries in synthetic chemistry. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been employed as a chiral auxiliary in dipeptide synthesis, showcasing its utility in producing enantiomerically pure compounds, which are crucial for developing drugs with specific biological activities (Studer et al., 1995).
Radical Reactions and Nucleophilic Substitutions
Tert-butyl phenylazocarboxylates, related to this compound, have been utilized in synthetic organic chemistry for their versatility in radical reactions and nucleophilic substitutions. These reactions are pivotal for constructing complex molecules, highlighting the compound's significance in advancing synthetic methodologies (Jasch et al., 2012).
Kinetic Resolution and Stereoselective Synthesis
The use of related oxoimidazolidine carboxylates in kinetic resolution and stereoselective synthesis illustrates the broader applicability of such compounds in achieving high stereocontrol. This aspect is crucial for synthesizing bioactive molecules with desired chiral properties, underscoring the importance of this compound and similar compounds in medicinal chemistry and drug development (Kubo et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-oxoazocane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCQHORSVUIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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